3-Fluoroazepan-4-one hydrochloride
Overview
Description
3-Fluoroazepan-4-one hydrochloride is an organic compound. It belongs to the class of benzodiazepines. The CAS number for this compound is 644982-13-8 .
Molecular Structure Analysis
The molecular formula of 3-Fluoroazepan-4-one hydrochloride is C6H11ClFNO . Its molecular weight is 167.61 g/mol .Physical And Chemical Properties Analysis
3-Fluoroazepan-4-one hydrochloride has a molecular weight of 167.61 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study highlights the development of a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to emesis and depression, showcasing the potential therapeutic applications of related compounds (Harrison et al., 2001).
Synthesis Methodologies
Research demonstrates the ability to synthesize substituted 3-fluoropiperidines and 3-fluoroazepanes from prolinols and 2-hydroxymethylpiperidines, respectively, highlighting the versatility and application of 3-Fluoroazepan-4-one hydrochloride in synthetic chemistry (Déchamps et al., 2007).
Structural Analysis
The intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings has been explored, indicating significant influence on the conformation of molecules containing 3-Fluoroazepan-4-one hydrochloride, which is crucial for understanding molecular interactions and designing new drugs (Gooseman et al., 2006).
Cognitive Disorders and Alzheimer's Disease
Compounds related to 3-Fluoroazepan-4-one hydrochloride have been identified as potential treatments for cognitive disorders and Alzheimer's disease, with studies showing that histamine H3 antagonists increase the release of neurotransmitters associated with cognitive processes (Brioni et al., 2011).
Antimicrobial Activity
A study on the synthesis of azo dyes including compounds related to 3-Fluoroazepan-4-one hydrochloride demonstrated antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).
Safety And Hazards
The safety data sheet for 3-Fluoroazepan-4-one hydrochloride indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
3-fluoroazepan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGAKSOPAKYGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70802376 | |
Record name | 3-Fluoroazepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70802376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroazepan-4-one hydrochloride | |
CAS RN |
644982-13-8 | |
Record name | 3-Fluoroazepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70802376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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